

Benzyl piperidin-3-ylcarbamate hydrochloride

CAS number

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Compound of Interest

Compound Name: *Benzyl piperidin-3-ylcarbamate*
hydrochloride

Cat. No.: *B176981*

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An In-Depth Technical Guide to **Benzyl piperidin-3-ylcarbamate Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl piperidin-3-ylcarbamate hydrochloride is a pivotal chiral intermediate in contemporary pharmaceutical synthesis. Its structural significance is most pronounced in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used in the management of type 2 diabetes. The stereochemistry at the C3 position of the piperidine ring is fundamental to the efficacy and biological activity of the resulting active pharmaceutical ingredients (APIs). This document provides a comprehensive technical overview of the racemic, (R)-, and (S)-forms of **benzyl piperidin-3-ylcarbamate hydrochloride**, including their physicochemical properties, detailed experimental protocols for their synthesis, and the biological context of their application.

Physicochemical and Identification Data

The hydrochloride salt of benzyl piperidin-3-ylcarbamate is the most common form utilized in synthesis due to its enhanced stability and handling characteristics compared to the free base. It is crucial to distinguish between the racemic mixture and the individual enantiomers, as stereochemistry dictates biological activity.

Chemical Identity

Identifier	Racemic Form	(R)-Enantiomer	(S)-Enantiomer
Compound Name	Benzyl piperidin-3-ylcarbamate hydrochloride	Benzyl (3R)-piperidin-3-ylcarbamate hydrochloride	Benzyl (3S)-piperidin-3-ylcarbamate hydrochloride
CAS Number	1203260-55-2	183207-72-9	847454-42-6
Molecular Formula	C ₁₃ H ₁₉ ClN ₂ O ₂	C ₁₃ H ₁₉ ClN ₂ O ₂	C ₁₃ H ₁₉ ClN ₂ O ₂
Molecular Weight	270.76 g/mol	270.76 g/mol	270.76 g/mol
Parent Free Base CAS	Not applicable	478646-32-1[1]	478646-33-2[2]

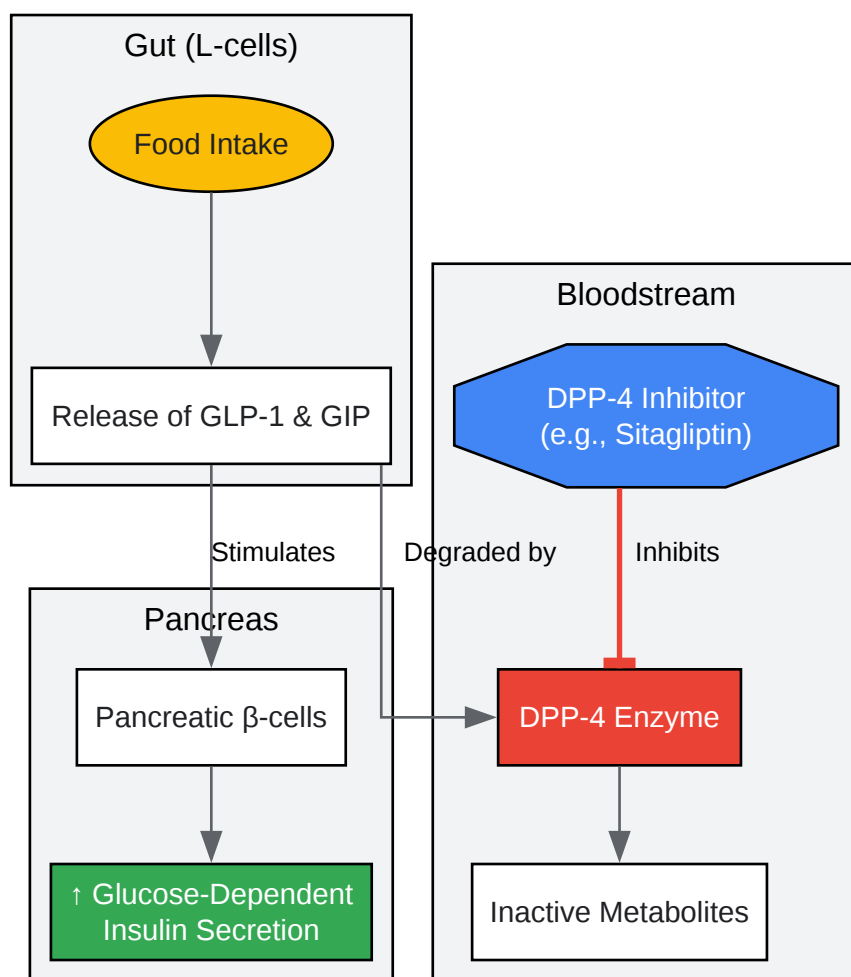
Physicochemical Properties

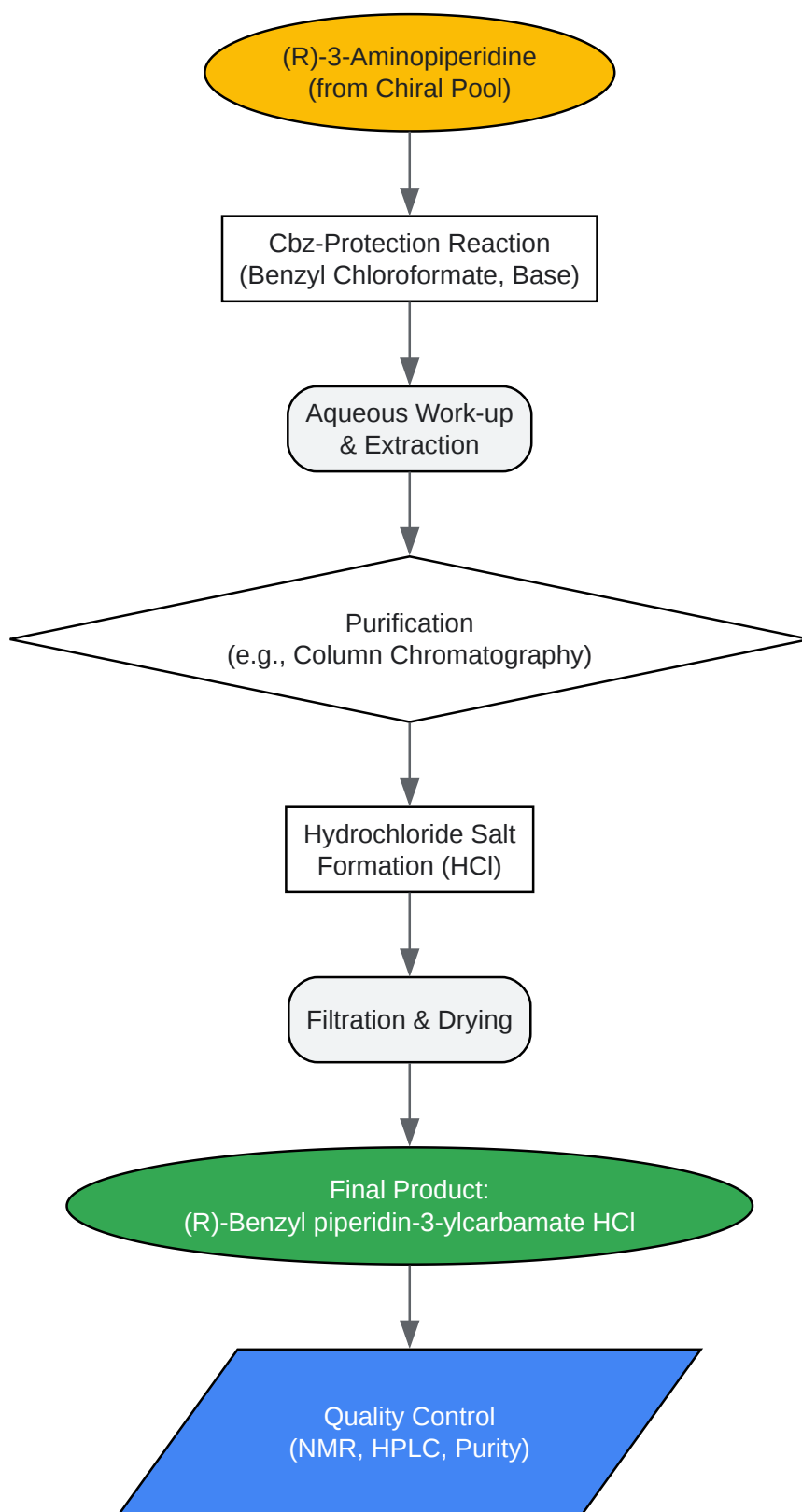
Quantitative experimental data such as melting point and specific rotation for the hydrochloride salts are not consistently reported in publicly available literature. The data below combines information from commercial suppliers and computed values.

Property	Racemic Form	(R)-Enantiomer	(S)-Enantiomer
Appearance	White to off-white solid (Predicted)	White to off-white solid (Predicted)	White to off-white solid (Predicted)
Purity	Typically >97%	Typically >97%	Typically >97%[2]
Melting Point	Data not available	Data not available	Data not available
Solubility	Data not available	Data not available	Data not available
Topological Polar Surface Area (TPSA)	50.4 Å ² (Computed)[1][3]	50.4 Å ² (Computed)[1][3]	50.4 Å ² (Computed)[1][3]
XLogP3	1.6 (Computed for free base)[1]	1.6 (Computed for free base)[1]	1.6 (Computed for free base)

Biological Significance: Role in DPP-4 Inhibition

The primary application for enantiomerically pure (R)-benzyl piperidin-3-ylcarbamate is as a key building block for synthesizing DPP-4 inhibitors like Sitagliptin and other gliptins.[2] DPP-4 is a serine protease that deactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These incretins are released after food intake and potentiate glucose-dependent insulin secretion. By inhibiting DPP-4, the active lifespan of GLP-1 and GIP is extended, leading to improved glycemic control.[2]





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References

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